molecular formula C7H6Cl2O B155918 3,4-Dichlorobenzyl alcohol CAS No. 1805-32-9

3,4-Dichlorobenzyl alcohol

Cat. No.: B155918
CAS No.: 1805-32-9
M. Wt: 177.02 g/mol
InChI Key: FVJIUQSKXOYFKG-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl Alcohol (CAS 1805-32-9) is an organic compound with the molecular formula C₇H₆Cl₂O and a molar mass of 177.03 g/mol . It is supplied as a white to almost white powder to crystal solid . While detailed research data for the 3,4-dichloro isomer is more limited, studies on its structural isomer, 2,4-Dichlorobenzyl Alcohol (DCBA), provide insight into potential research applications and mechanisms. DCBA is well-characterized as a broad-spectrum antiseptic with antibacterial and antiviral properties, commonly used in investigative models for mouth and throat infections . Its mechanism of action is twofold: it acts as an antiseptic, likely through the denaturation of microbial proteins , and it also functions as a sodium channel antagonist, imparting a local anesthetic effect by reversibly blocking ion channels . In vitro studies demonstrate that DCBA, particularly in combination with amylmetacresol, exhibits rapid bactericidal activity against various pathogens associated with pharyngitis, including Streptococcus pyogenes and Staphylococcus aureus , achieving significant reduction in bacterial load within minutes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVJIUQSKXOYFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70170966
Record name 3,4-Dichlorobenzyl alcohol
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Molecular Weight

177.02 g/mol
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CAS No.

1805-32-9
Record name 3,4-Dichlorobenzenemethanol
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Record name 3,4-Dichlorobenzyl alcohol
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Record name 3,4-DICHLOROBENZYL ALCOHOL
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Preparation Methods

Reaction Mechanism and Process Design

The hydrolysis of 3,4-dichlorobenzyl chloride to the corresponding alcohol follows a two-stage mechanism to minimize byproduct formation, such as bis-3,4-dichlorobenzyl ether. The process, adapted from analogous protocols for 2,4-dichlorobenzyl alcohol, involves:

  • Esterification : Reaction of 3,4-dichlorobenzyl chloride with a water-soluble organic acid salt (e.g., sodium acetate) in the presence of a phase-transfer catalyst (PTC).

  • Hydrolysis : Basic hydrolysis of the intermediate ester to yield 3,4-dichlorobenzyl alcohol.

The PTC facilitates the transfer of the organic substrate into the aqueous phase, enhancing reaction efficiency. Tetrabutylammonium salts (e.g., hydrogen sulfate or iodide) are preferred due to their stability under reflux conditions.

Optimization Parameters

Key variables influencing yield and purity include:

ParameterOptimal ConditionImpact on Reaction
CatalystTetrabutylammonium HSO₄Enhances interfacial reactivity
Temperature70–80°CBalances reaction rate and side reactions
Base Concentration70% w/v NaOHEnsures complete hydrolysis
Solvent SystemWater/Acetic AcidMaintains phase stability

A representative procedure involves refluxing 3,4-dichlorobenzyl chloride with sodium acetate and tetrabutylammonium hydrogen sulfate in water, followed by NaOH addition to hydrolyze the intermediate ester. This method achieves yields exceeding 95% with purities >98%.

Reduction of 3,4-Dichlorobenzaldehyde Using NaBH₄/(NH₄)₂C₂O₄

Reductive Pathway and Catalytic System

The reduction of 3,4-dichlorobenzaldehyde to the corresponding alcohol employs sodium borohydride (NaBH₄) and ammonium oxalate ((NH₄)₂C₂O₄) in acetonitrile. This method, validated for structurally similar chlorinated aldehydes, proceeds via nucleophilic hydride transfer to the carbonyl group, forming the primary alcohol.

Reaction Conditions and Scalability

Critical factors for optimal performance include:

FactorOptimal ValueRationale
Molar Ratio (NaBH₄)0.5 equivalentsMinimizes excess reagent waste
SolventAcetonitrileEnhances substrate solubility
TemperatureRoom temperatureEnergy-efficient and rapid
Catalyst Loading0.2 equivalents (NH₄)₂C₂O₄Accelerates hydride transfer

A typical protocol involves stirring 3,4-dichlorobenzaldehyde with NaBH₄ and (NH₄)₂C₂O₄ in acetonitrile for 15–30 minutes, followed by aqueous workup. This method delivers yields of 94–97% with minimal purification requirements.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Both methods exhibit high efficiency, but their suitability depends on substrate availability and process goals:

MethodYield (%)Purity (%)Key Advantage
Hydrolysis of Chloride95.099.3Scalable for industrial production
Aldehyde Reduction97.098.5Mild conditions and rapid kinetics

Byproduct Management

  • Hydrolysis Method : The two-stage process mitigates ether byproduct formation by isolating the ester intermediate.

  • Reduction Method : Selective hydride transfer avoids over-reduction or dehalogenation .

Scientific Research Applications

Antimicrobial Properties

3,4-Dichlorobenzyl alcohol exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against various strains of bacteria and viruses:

  • Bacterial Activity : Research indicates that this compound has significant antibacterial effects against dental plaque-associated microorganisms, particularly Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are linked to periodontitis .
  • Virucidal Effects : It has demonstrated virucidal activity against respiratory viruses, including influenza A and SARS-CoV. This makes it a candidate for inclusion in formulations aimed at alleviating symptoms of viral infections .

Pharmaceutical Applications

This compound is commonly used in over-the-counter medications, particularly in throat lozenges:

  • Throat Lozenges : It is combined with other active ingredients such as amylmetacresol to provide symptomatic relief for sore throats. Clinical studies have shown that lozenges containing this compound can reduce throat soreness and provide local anesthetic effects by blocking sodium channels .
  • Mechanism of Action : The antiseptic action is attributed to protein denaturation and disruption of microbial cell membranes, although the exact mechanisms are still being studied .

Cosmetic Applications

In addition to its pharmaceutical uses, this compound is employed in cosmetic formulations:

  • Preservative : Its antimicrobial properties make it suitable as a preservative in cosmetic products, helping to prevent microbial growth and extend shelf life .
  • Skin Care Products : The compound's mild antiseptic nature allows it to be included in formulations aimed at treating minor skin irritations and infections.

Chemical Synthesis

This compound serves as a valuable intermediate in chemical synthesis:

  • Synthesis of Other Compounds : It can be utilized as a building block for synthesizing various organic compounds due to its functional groups. The compound's reactivity allows for further derivatization in laboratory settings .
  • Research Applications : Its role in synthetic chemistry extends to being a reagent for various reactions, facilitating the development of new chemical entities.

Mechanism of Action

The antiseptic mechanism of 3,4-Dichlorobenzyl alcohol is believed to involve the denaturation of proteins and disruption of microbial cell membranes. This leads to the inactivation of bacteria and viruses. The compound’s local anesthetic action is thought to be due to its ability to block sodium channels, thereby reducing pain and discomfort .

Comparison with Similar Compounds

3,5-Dichlorobenzyl Alcohol

  • Molecular Formula : C₇H₆Cl₂O
  • Molecular Weight : 177.024 g/mol
  • CAS : 60211-57-6
  • Key Differences: Chlorine substitution at the 3- and 5-positions instead of 3- and 4-positions. Applications: Limited data on specific uses, but structurally analogous compounds are often employed in agrochemicals or polymer synthesis.

2,4-Dichlorobenzyl Alcohol

  • Molecular Formula : C₇H₆Cl₂O
  • Molecular Weight : 177.024 g/mol
  • CAS : 1777-82-8
  • Key Differences :
    • Chlorine substitution at the 2- and 4-positions.
    • Applications : Widely used as an antiseptic (e.g., in throat lozenges) due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . Recent studies also suggest anti-inflammatory applications .
    • Toxicity : Hypersensitivity reactions (e.g., angioedema) reported in clinical settings .

2,6-Dichlorobenzyl Alcohol

  • Molecular Formula : C₇H₆Cl₂O
  • Molecular Weight : 177.024 g/mol
  • CAS: 1777-82-8 (Note: CAS overlap due to structural isomerism)
  • Key Differences :
    • Chlorine substitution at the 2- and 6-positions.
    • Applications : Primarily used in environmental chemistry as a degradation product of polychlorinated biphenyls (PCBs) .

Physicochemical Data Table

Compound CAS Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Applications
3,4-Dichlorobenzyl alcohol 1805-32-9 177.028 35–38 148–151 1.392 Pharmaceutical intermediate
3,5-Dichlorobenzyl alcohol 60211-57-6 177.024 Not reported Not reported Not reported Agrochemical synthesis
2,4-Dichlorobenzyl alcohol 1777-82-8 177.024 58–61 285–287 1.401 Antiseptic, anti-inflammatory
2,6-Dichlorobenzyl alcohol 1777-82-8 177.024 Not reported Not reported Not reported Environmental pollutant

Antimicrobial Activity

  • This compound: Limited direct antimicrobial data, but its derivatives (e.g., picolinate esters) show utility in catalytic reactions .
  • 2,4-Dichlorobenzyl Alcohol : Demonstrated bactericidal and fungicidal effects at concentrations as low as 0.1% in vitro, making it a key ingredient in over-the-counter antiseptics .

Environmental Impact

  • 3,4-Dichlorobenzyl chloride (a related compound) is listed in environmental databases due to its persistence and toxicity .

Biological Activity

3,4-Dichlorobenzyl alcohol (DCBA) is a chlorinated aromatic alcohol with significant biological activity, particularly noted for its antiseptic, antibacterial, and local anesthetic properties. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7_7H6_6Cl2_2O
  • Molecular Weight: 177.03 g/mol
  • CAS Registry Number: 1805-32-9
  • Boiling Point: 148 - 151 °C
  • Melting Point: 35 - 38 °C

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity:
    • DCBA exhibits broad-spectrum antimicrobial properties against various bacteria and viruses. It is commonly used as an active ingredient in over-the-counter throat lozenges due to its effectiveness against pathogens associated with oral infections .
    • The antiseptic mechanism is not fully elucidated but is believed to involve denaturation of proteins and disruption of microbial cell membranes.
  • Local Anesthetic Effects:
    • The local anesthetic action of DCBA is thought to be mediated through sodium channel blockade, which reduces neuronal excitability and pain transmission .

Pharmacokinetics

  • Absorption: DCBA is rapidly absorbed; peak concentrations in saliva are reached within 3-4 minutes post-administration.
  • Metabolism: The compound is metabolized in the liver to hippuric acid and primarily excreted through urine .
  • Toxicity: In animal studies, the reported LD50 for oral administration in rats is approximately 2.7 g/kg. Chronic use may disrupt the normal microbial flora of the throat .

Throat Lozenges

A clinical study evaluated the acceptability and effectiveness of throat lozenges containing DCBA among children. The results indicated that lozenges with DCBA were well-tolerated and effectively reduced throat discomfort .

Antimicrobial Resistance

Research has highlighted the potential of natural products like DCBA in combating antibiotic resistance. Its unique mechanism may offer alternative therapeutic options against resistant bacterial strains .

Comparative Biological Activity

PropertyThis compoundOther Antiseptics
Antibacterial SpectrumBroadVariable
Local Anesthetic ActionYesLimited
MechanismProtein denaturationVaries by agent
Clinical UseThroat lozengesSkin antiseptics

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobenzyl alcohol
Reactant of Route 2
3,4-Dichlorobenzyl alcohol

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